molecular formula C20H21N3O B2522535 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide CAS No. 1448130-21-9

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide

Número de catálogo B2522535
Número CAS: 1448130-21-9
Peso molecular: 319.408
Clave InChI: UPTDZBKJPCXUPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown promising results in preclinical studies as a potential cancer immunotherapy agent.

Mecanismo De Acción

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide works by blocking the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. When adenosine binds to this receptor, it suppresses the immune response and promotes tumor growth. By inhibiting this receptor, this compound can enhance the anti-tumor immune response and promote tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can enhance T cell activation and proliferation, increase cytokine production, and promote tumor cell death. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. It has also shown good pharmacokinetic properties and can be administered orally. However, one limitation is that it has only been tested in preclinical models, and further studies are needed to determine its safety and efficacy in humans.

Direcciones Futuras

There are several potential future directions for the development of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide. One area of interest is its potential use in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. It may also be useful in the treatment of autoimmune diseases, where adenosine signaling plays a role in immune suppression. Further studies are needed to determine the optimal dosing and administration schedule for this compound, as well as its safety and efficacy in humans.

Métodos De Síntesis

The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of imidazo[1,2-a]pyridine with cyclopropylamine to form the intermediate compound. This intermediate is then reacted with m-tolylacetic acid to produce the final product, this compound.

Aplicaciones Científicas De Investigación

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide has been extensively studied in preclinical models of cancer, where it has shown the ability to enhance the anti-tumor immune response. It works by blocking the adenosine A2A receptor, which is known to suppress the immune system. By inhibiting this receptor, this compound can activate T cells and enhance their ability to recognize and attack cancer cells.

Propiedades

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-15-5-4-6-16(11-15)12-20(24)23(17-8-9-17)14-18-13-21-19-7-2-3-10-22(18)19/h2-7,10-11,13,17H,8-9,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTDZBKJPCXUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.